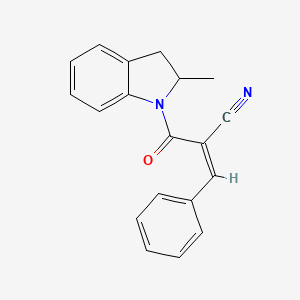

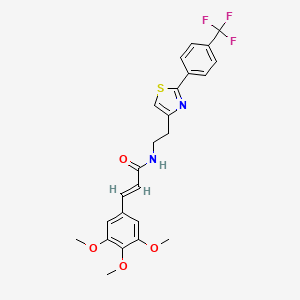

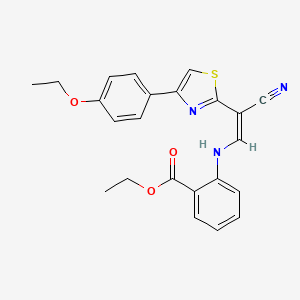

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, also known as MDPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Conformational Studies

Researchers Horwell, Nichols, Ratcliffe, and Roberts (1994) synthesized novel 3,4-fused tryptophan analogues, including compounds structurally related to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Catalysis and Synthesis

Ghosh, Rit, Ramesh, and Sahoo (2016) used a methyl phenyl sulfoximine (MPS) directing group in the ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives to synthesize indolines. This method demonstrates the potential for the synthesis of indoline compounds, including those similar to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile (Ghosh et al., 2016).

Pyrolysis Studies

Maquestiau, Beugnies, Flammang, Katritzky, Soleiman, Davis, and Lam (1988) conducted flash-vacuum pyrolysis studies on N-vinylbenzotriazoles, leading to the formation of N-phenylketenimines and indole derivatives. This research highlights the thermal behavior of compounds like 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile under high-temperature conditions (Maquestiau et al., 1988).

Oxidation Studies

Barton, Finet, and Thomas (1988) explored the oxidation of phenols using benzeneseleninic acid and anhydride, adding indole as a trapping agent. This research is pertinent for understanding the chemical interactions and oxidation potential of indole derivatives, similar to the compound (Barton et al., 1988).

Organocatalytic Synthesis

Ding, Yang, Mao, Cao, and Deng (2019) developed an organocatalytic asymmetric arylmethylation/N-hemiacetalization of 2-indolyl methane derivatives and 2-enals. This approach is significant for the synthesis of chiral dihydropyrido[1,2-a]indoles, which may include structures related to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile (Ding et al., 2019).

Propriétés

IUPAC Name |

2-(2-methyl-2,3-dihydroindole-1-carbonyl)-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-14-11-16-9-5-6-10-18(16)21(14)19(22)17(13-20)12-15-7-3-2-4-8-15/h2-10,12,14H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKCGPEJNJZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-2,3-dihydroindole-1-carbonyl)-3-phenylprop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol](/img/structure/B2600074.png)

![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)

![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)

![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)